molecular formula C10H8Br2F2O2 B1409864 Ethyl 2,6-dibromo-3,5-difluorophenylacetate CAS No. 1804414-55-8

Ethyl 2,6-dibromo-3,5-difluorophenylacetate

Cat. No.: B1409864
CAS No.: 1804414-55-8
M. Wt: 357.97 g/mol
InChI Key: YOTBYCPAICCNII-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C10H8Br2F2O2 It is a derivative of phenylacetate, characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dibromo-3,5-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the following steps:

    Bromination: The starting material, phenylacetate, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions of the benzene ring.

    Fluorination: The brominated intermediate is then treated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) to introduce fluorine atoms at the 3 and 5 positions.

    Esterification: The final step involves esterification of the resulting dibromo-difluorophenylacetic acid with ethanol (C2H5OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination and Fluorination: Using large reactors to handle the bromination and fluorination steps efficiently.

    Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance yield and reduce reaction time.

    Purification: Utilizing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding difluorophenylacetate derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of difluorophenylacetate derivatives.

Scientific Research Applications

Ethyl 2,6-dibromo-3,5-difluorophenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dibromo-3,5-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring enhance its reactivity, allowing it to interact with enzymes and proteins in biological systems. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.

Comparison with Similar Compounds

Ethyl 2,6-dibromo-3,5-difluorophenylacetate can be compared with similar compounds such as:

    Ethyl 2,3-dibromo-5,6-difluorophenylacetate: Similar in structure but with different positions of bromine and fluorine atoms, leading to variations in reactivity and applications.

    Ethyl 2,4-dibromo-3,5-difluorophenylacetate:

    Ethyl 2,5-dibromo-3,4-difluorophenylacetate: Differing in the positions of halogen atoms, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2,6-dibromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(11)6(13)4-7(14)10(5)12/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTBYCPAICCNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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